An In-Depth Technical Guide to Pentachlorobenzoic Acid: Structure, Properties, and Analysis
An In-Depth Technical Guide to Pentachlorobenzoic Acid: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of pentachlorobenzoic acid (PCBA), a highly chlorinated aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development and environmental science, this document delves into the core chemical and physical characteristics of PCBA, its synthesis and reactivity, analytical methodologies for its detection, and its toxicological and environmental profile. The content herein is synthesized from established literature and databases to ensure scientific accuracy and provide actionable insights for laboratory applications.
Molecular Structure and Identification
Pentachlorobenzoic acid is an organic compound characterized by a benzoic acid core where all five hydrogen atoms on the benzene ring have been substituted with chlorine atoms.[1][2] This extensive chlorination significantly influences its chemical behavior and physical properties.
The definitive identification of pentachlorobenzoic acid is established through a combination of its chemical name, registration numbers, and structural identifiers.
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IUPAC Name : 2,3,4,5,6-pentachlorobenzoic acid[3]
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CAS Number : 1012-84-6[3]
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Molecular Formula : C₇HCl₅O₂[3]
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Synonyms : 2,3,4,5,6-Pentachlorobenzoic acid, Perchlorobenzoic acid[3]
The structural representation provides a clear visualization of the atomic arrangement.
Caption: 2D structure of Pentachlorobenzoic Acid.
Physicochemical Properties
The physical and chemical properties of pentachlorobenzoic acid are largely dictated by its high degree of chlorination and the presence of the carboxylic acid functional group. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 294.3 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 202–206 °C (recrystallized from 50% aq. methanol) | [5] |
| 241 °C | [4] | |
| Boiling Point | 292.50 °C | [4] |
| Solubility | Low solubility in water; more soluble in organic solvents like ethanol and acetone. | [2][4] |
| pKa | Data not available, but expected to be a relatively strong acid due to the electron-withdrawing nature of the chlorine atoms. | |
| LogP (Octanol-Water Partition Coefficient) | 4.6 (Computed) | [3] |
Note on Physical Constants: There are discrepancies in the reported melting points in the literature, which may be attributed to the purity of the sample and the method of determination. The value of 202-206 °C is reported for the acid recrystallized from aqueous methanol, while a higher value of 241 °C is also cited.[4][5] It is recommended that experimental determination be performed on purified samples for accurate characterization.
Synthesis and Reactivity
Synthesis of Pentachlorobenzoic Acid
A common laboratory-scale synthesis of pentachlorobenzoic acid involves the carbonation of a Grignard reagent prepared from hexachlorobenzene. This method, adapted from Organic Syntheses, provides a reliable route to the target compound.[5]
Reaction Scheme:
C₆Cl₆ + Mg → C₆Cl₅MgCl C₆Cl₅MgCl + CO₂ → C₆Cl₅CO₂MgCl C₆Cl₅CO₂MgCl + H₃O⁺ → C₆Cl₅COOH + Mg²⁺ + Cl⁻ + H₂O
Caption: Workflow for the synthesis of Pentachlorobenzoic Acid.
Experimental Protocol (Adapted from Organic Syntheses) [5]
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Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings and hexachlorobenzene are suspended in dry ether. The mixture is brought to a gentle reflux. A solution of ethylene bromide in dry benzene is added dropwise over an extended period (e.g., 48 hours) to initiate and sustain the Grignard reaction.
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Carbonation: After the addition of ethylene bromide is complete, the reaction mixture is cooled to room temperature. Carbon dioxide gas, generated from dry ice, is bubbled through the stirred mixture for several hours.
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Work-up and Isolation: The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic. The organic solvents are removed by distillation. The crude pentachlorobenzoic acid precipitates from the aqueous layer and is collected by filtration and washed with water.
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Purification: The crude acid can be purified by recrystallization from a suitable solvent system, such as 50% aqueous methanol, to yield the final product.[5] An alternative purification involves conversion to the ammonium or sodium salt, treatment with activated carbon, and re-precipitation of the acid.[5]
Chemical Reactivity
The reactivity of pentachlorobenzoic acid is governed by the carboxylic acid group and the highly chlorinated aromatic ring.
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Acidity and Salt Formation: As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt.
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Esterification: Pentachlorobenzoic acid can be converted to its esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive acylating agents.[6][7][8] The severe steric hindrance from the ortho-chlorine atoms can significantly slow the rate of esterification.
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Decarboxylation: While benzoic acid itself is relatively stable to heat, the presence of five electron-withdrawing chlorine atoms can facilitate decarboxylation under certain conditions, such as in high-temperature water.[9][10] For the analogous pentafluorobenzoic acid, decarboxylation has been shown to follow first-order kinetics in hydrothermal conditions.[9]
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Nucleophilic Aromatic Substitution: The electron-deficient nature of the pentachlorophenyl ring makes it susceptible to nucleophilic aromatic substitution, although harsh reaction conditions are typically required. The chlorine atoms can be displaced by strong nucleophiles.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of pentachlorobenzoic acid.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For pentachlorobenzoic acid, the molecular ion peak (M⁺) would be expected at m/z 292, corresponding to the molecular formula C₇HCl₅O₂. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic pattern of peaks.
Expected Fragmentation Pattern:
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Loss of a chlorine atom (-Cl): A peak at M-35.
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Loss of the carboxyl group (-COOH): A peak at M-45.
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Loss of carbon monoxide from the acylium ion: Subsequent fragmentation of the [M-OH]⁺ or [M-Cl]⁺ ions.
The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z 294, a second highest at 277, and a third highest at 292.[3]
Infrared (IR) Spectroscopy
The IR spectrum of pentachlorobenzoic acid will show characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1720-1680 cm⁻¹.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bonds.
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Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the absence of any protons on the aromatic ring, the ¹H NMR spectrum of pentachlorobenzoic acid is expected to be very simple, showing only a single, broad signal for the acidic proton of the carboxylic acid group. The chemical shift of this proton will be highly dependent on the solvent and concentration, but it is typically found downfield (>10 ppm).
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¹³C NMR: The ¹³C NMR spectrum will be more informative. It is expected to show signals for the seven carbon atoms. The carbonyl carbon will appear significantly downfield (typically >165 ppm). The five aromatic carbons will have distinct chemical shifts influenced by the chlorine substituents. Based on data for related chlorobenzoic acids, the carbon bearing the carboxyl group is expected to be in the range of 130-135 ppm, while the chlorinated carbons will appear in a similar or slightly downfield region.[12]
Analytical Methods for Detection
The detection and quantification of pentachlorobenzoic acid, particularly in environmental matrices, require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed.
Caption: General workflow for the analysis of Pentachlorobenzoic Acid in environmental samples.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a powerful technique for the analysis of pentachlorobenzoic acid in aqueous samples.
Conceptual HPLC-UV Protocol:
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Sample Preparation: For water samples, acidification to pH 2-3 followed by solid-phase extraction (SPE) using a C18 cartridge is a common pre-concentration and cleanup step. The analyte is then eluted with a suitable organic solvent.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and acetonitrile or methanol.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength corresponding to the absorbance maximum of pentachlorobenzoic acid (typically in the range of 230-240 nm).
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Quantification: A calibration curve is generated using standards of known concentrations.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), offers high sensitivity and selectivity for the analysis of chlorinated compounds.
Conceptual GC-MS Protocol:
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Sample Preparation and Derivatization: For analysis by GC, the polar carboxylic acid group must be derivatized to a more volatile form, typically an ester (e.g., methyl ester). This can be achieved by reaction with diazomethane, BF₃/methanol, or other methylating agents. The derivatized analyte is then extracted into an organic solvent.
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Chromatographic Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium or hydrogen.
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Temperature Program: An optimized temperature gradient to ensure good separation from matrix interferences.
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Injection: Splitless injection for trace analysis.
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Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high selectivity and sensitivity, monitoring the characteristic ions of the pentachlorobenzoic acid ester.
Toxicology and Environmental Fate
Toxicological Profile
Environmental Persistence and Degradation
The high degree of chlorination in pentachlorobenzoic acid makes it resistant to environmental degradation. Its persistence is a significant environmental concern.
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Biodegradation: The biodegradation of highly chlorinated aromatic compounds is generally a slow process. Microbial degradation pathways for other chlorobenzoic acids have been studied and often involve initial reductive or oxidative dehalogenation steps, followed by ring cleavage.[14][15][16][17]
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Photodegradation: In the presence of sunlight, photodegradation can be a potential pathway for the breakdown of chlorinated aromatic compounds in the environment.
Due to its stability and potential for long-range environmental transport, pentachlorobenzoic acid is a compound that requires careful handling and disposal to minimize its environmental impact.
Conclusion
Pentachlorobenzoic acid is a molecule with distinct properties conferred by its perchlorinated aromatic structure. Its synthesis, while requiring specific conditions, is well-established. The analysis of this compound relies on modern chromatographic techniques, and an understanding of its spectroscopic characteristics is key to its unambiguous identification. From an environmental and toxicological standpoint, its persistence and toxicity warrant careful consideration in its application and disposal. This guide serves as a foundational resource for scientific professionals working with this and related halogenated compounds.
References
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- 3. Pentachlorobenzoic acid | C7HCl5O2 | CID 13896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
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- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
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